3-(4-chlorobenzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide
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Description
3-(4-chlorobenzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide is a useful research compound. Its molecular formula is C16H15ClN2O3S2 and its molecular weight is 382.88. The purity is usually 95%.
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Biological Activity
3-(4-chlorobenzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide, with a molecular formula of C16H15ClN2O3S2 and a molecular weight of 382.88 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine derivative containing the thiophene moiety. The presence of the cyano group is crucial for enhancing biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting G2/M phase arrest .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 12.5 | Apoptosis induction |
Compound B | A549 | 15.0 | G2/M arrest |
Compound C | SW480 | 10.0 | Cell cycle disruption |
Inhibition of Enzymatic Activity
Another area of interest is the compound's potential to inhibit specific enzymes involved in cancer progression. For example, it has been suggested that the sulfonamide group may interact with various targets such as carbonic anhydrases or proteases, which are crucial in tumor growth and metastasis .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle, particularly at the G2/M checkpoint.
- Enzyme Inhibition : The sulfonamide moiety has been linked to inhibition of key enzymes that facilitate tumor growth.
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to this compound:
- Case Study 1 : A study involving a series of sulfonamide derivatives demonstrated their ability to inhibit tumor growth in xenograft models.
- Case Study 2 : Another investigation reported that a related compound significantly reduced tumor volume in mice when administered at specific dosages.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S2/c1-10-11(2)23-16(14(10)9-18)19-15(20)7-8-24(21,22)13-5-3-12(17)4-6-13/h3-6H,7-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUPGDNJDBDMNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.